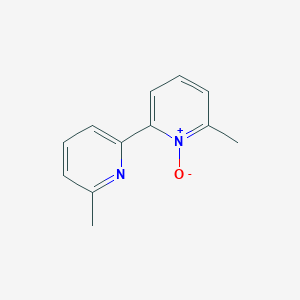

6,6'-Dimethyl-2,2'-bipyridine-N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,6'-Dimethyl-2,2'-bipyridine-N-oxide is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Chelating Agent

6,6'-Dimethyl-2,2'-bipyridine-N-oxide serves as an effective chelating agent for transition metals. Its ability to form stable complexes with metal ions enhances its utility in various chemical processes. For instance, it readily forms complexes with divalent 3d metal nitrates and transition metal perchlorates, making it valuable in catalysis and material synthesis .

Metal Complexes

Research has shown that complexes formed with this compound exhibit interesting properties. For example, zinc(II) complexes with dimethyl-2,2'-bipyridine have been studied for their antimicrobial activities against various bacterial and fungal strains . These complexes demonstrated moderate antimicrobial activity, highlighting the potential of this compound in developing new antimicrobial agents.

Organic Synthesis

Synthesis of Derivatives

The compound is instrumental in synthesizing various derivatives of bipyridine. Notably, it can be used to synthesize 4-nitro-2,2'-bipyridine-N-oxide through reactions with potassium nitrate in sulfuric acid . This versatility extends to the preparation of other functionalized bipyridines which are crucial in organic synthesis.

Electroluminescent Materials

Another significant application is in the synthesis of electroluminescent materials. For instance, the reaction of this compound with europium(III) chloride results in an electroluminescent red emitter . Such materials have implications in the development of advanced display technologies and lighting solutions.

Biological Applications

Antimicrobial Activity

The biological activity of this compound has been explored through various studies. Its metal complexes have exhibited in vitro antimicrobial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal activity against Candida albicans . The compound's ability to inhibit biofilm formation further underscores its potential as a therapeutic agent.

Cytotoxicity Studies

In cytotoxicity assessments using MRC-5 cells (human lung fibroblasts), certain metal complexes derived from this compound showed varying levels of toxicity . This information is critical for evaluating the safety and efficacy of new compounds developed for medical applications.

Case Study: Synthesis and Characterization of Metal Complexes

A study investigated the synthesis of zinc(II) complexes with dimethyl-2,2'-bipyridine derivatives. The resulting compounds were characterized using techniques such as NMR spectroscopy and X-ray diffraction. The study found that these complexes exhibited moderate antimicrobial activity and could inhibit biofilm formation by C. albicans .

Case Study: Electroluminescent Materials

Another research project focused on synthesizing electroluminescent materials using this compound as a ligand for europium(III) ions. The resulting complex demonstrated promising properties for use in light-emitting devices .

Eigenschaften

Molekularformel |

C12H12N2O |

|---|---|

Molekulargewicht |

200.24 g/mol |

IUPAC-Name |

2-methyl-6-(6-methylpyridin-2-yl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C12H12N2O/c1-9-5-3-7-11(13-9)12-8-4-6-10(2)14(12)15/h3-8H,1-2H3 |

InChI-Schlüssel |

COWRLPBJJIHRMX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)C2=CC=CC(=[N+]2[O-])C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.